molecular formula C13H16INO3 B8602604 Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester

Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester

Cat. No. B8602604
M. Wt: 361.17 g/mol
InChI Key: SJSJKHNBAZEEDK-UHFFFAOYSA-N
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Description

Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester is a useful research compound. Its molecular formula is C13H16INO3 and its molecular weight is 361.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester

Molecular Formula

C13H16INO3

Molecular Weight

361.17 g/mol

IUPAC Name

(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate

InChI

InChI=1S/C13H16INO3/c1-7-5-12(14)11(6-18-10(4)17)8(2)13(7)15-9(3)16/h5H,6H2,1-4H3,(H,15,16)

InChI Key

SJSJKHNBAZEEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)COC(=O)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of (3-amino-2,4-dimethyl-phenyl)-methanol (1.5 g) in methanol (70 mL) and solid sodium hydrogen carbonate (4.0 eq) was added a 1.0 M solution of iodine monochloride dropwise over a period of 5 min at 0° C. The cooling bath was removed after the addition of iodine monochloride. The reaction mixture was brought to room temperature and stirring continued for another 1 h. The reaction mixture was concentrated to remove most of methanol, diluted with dichloromethane (50 mL) and washed with 10% solution of sodium thiosulfate and dried (Na2SO4). The desired compound was purified by trituration with dichloromethane and hexane to give in 1.9 g of iodide. The iodide was then treated with dichloromethane (100 mL) followed by acetic anhydride (4 eq) and catalytic amount of dimethylaminopyridine and stirred for a period of 12 h at room temperature. The reaction mixture was then washed with aqueous sodium hydrogen carbonate, 1.0 M hydrochloric acid and dried (Na2SO4). The desired compound was triturated with dichloromethane and hexane to give acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester in 95% yield. 1H NMR (300 MHz, CDCl3): in δ 7.68 (s, 1H), 6.68 (s, 1 H), 2.28 (s, 3H), 2.25 (s, 3H), 2.18 (s, 3H), 2.07(s, 3H); MS (ESI) 384 (M+Na); Rf=1.12.
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